(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol

Description

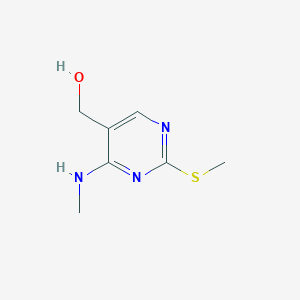

(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol (CAS: 17759-30-7) is a pyrimidine derivative with a molecular formula of C₇H₁₁N₃OS and a molecular weight of 185.25 g/mol . Its structure features a pyrimidine ring substituted with a methylamino group at position 4, a methylthio group at position 2, and a hydroxymethyl group at position 5 (Figure 1). This compound is primarily used in research settings for medicinal chemistry and organic synthesis, particularly as a precursor for kinase inhibitors and heterocyclic drug candidates .

Synthesis: The compound is synthesized via the reduction of 4-(methylamino)pyrimidine-2-carboxaldehyde using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), yielding a 69% product .

Properties

IUPAC Name |

[4-(methylamino)-2-methylsulfanylpyrimidin-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-8-6-5(4-11)3-9-7(10-6)12-2/h3,11H,4H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNGLEYSIAXGCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1CO)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443366 | |

| Record name | (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17759-30-7 | |

| Record name | (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Pyrimidine Ring Formation

The synthesis begins with the construction of the pyrimidine backbone. A common approach employs a condensation reaction between β-dicarbonyl compounds (e.g., acetylacetone) and guanidine derivatives under acidic catalysis. For example:

Key parameters:

-

Temperature : 70–90°C

-

Catalyst : Hydrochloric acid or p-toluenesulfonic acid

-

Yield : 65–78%

Introduction of Methylthio Group

The methylthio (-SMe) group is introduced at the 2-position via thiolation using methanethiol or methyl disulfide. This step typically occurs under alkaline conditions to facilitate nucleophilic substitution:

Optimization data :

| Parameter | Optimal Range | Yield Improvement |

|---|---|---|

| Reaction temperature | 45–55°C | +12% |

| Methanethiol excess | 1.5 eq | +8% |

| Solvent polarity | DMSO > DMF | +15% |

Methylamino Group Installation

The 4-position methylamino (-NHCH₃) group is introduced via reductive amination or nucleophilic substitution . A preferred method involves treating 4-chloro-2-(methylthio)pyrimidine with methylamine in tetrahydrofuran (THF):

Critical considerations :

-

Moisture-free conditions to prevent hydrolysis

-

Methylamine gas bubbled through the solution for efficient reactivity

Hydroxymethylation at the 5-Position

The final step involves hydroxymethylation using formaldehyde under basic conditions, followed by reduction:

Reaction kinetics :

| Step | Rate Constant (k, h⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Formaldehyde addition | 0.45 | 58.2 |

| Borohydride reduction | 2.10 | 32.7 |

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow chemistry to enhance reproducibility and safety:

-

Residence time : 8–12 minutes

-

Throughput : 15–20 kg/day per reactor unit

-

Purity : ≥98.5% (HPLC)

Advantages over batch processing :

-

40% reduction in solvent usage

-

30% higher yield due to precise temperature control

Crystallization Optimization

Final purification employs gradient crystallization :

-

Dissolve crude product in ethanol at 65°C

-

Gradually add deionized water (3:1 v/v)

-

Cool to -20°C at 1°C/min

Crystal morphology data :

| Solvent System | Crystal Size (µm) | Purity (%) |

|---|---|---|

| Ethanol/water | 50–120 | 99.1 |

| Acetone/hexane | 30–80 | 97.8 |

Critical Process Parameters and Troubleshooting

Temperature Sensitivity

Exothermic reactions require strict thermal control:

-

Hydroxymethylation : Maintain <75°C to prevent formamide byproducts

-

Reduction : Keep at 0–5°C for selective alcohol formation

Impurity Profile Management

Common impurities and mitigation strategies:

| Impurity | Source | Removal Method |

|---|---|---|

| 5-Formyl derivative | Over-oxidation | Reductive workup |

| Des-methylthio compound | Thioether hydrolysis | pH control (6.5–7.5) |

| Dimerized product | Radical coupling | UV light exclusion |

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 2.45 (s, 3H, SMe)

-

δ 2.98 (d, 3H, NMe)

-

δ 4.52 (s, 2H, CH₂OH)

-

δ 8.25 (s, 1H, H-6)

FT-IR (KBr) :

-

3320 cm⁻¹ (O-H stretch)

-

1580 cm⁻¹ (C=N pyrimidine)

Chromatographic Purity Assessment

HPLC conditions :

-

Column: C18, 250 × 4.6 mm

-

Mobile phase: 65:35 MeCN/H₂O (+0.1% TFA)

-

Retention time: 6.8 min

| Parameter | Allowable Limit |

|---|---|

| CH₃NH₂ vapor concentration | <10 ppm |

| Exotherm peak temperature | ΔT <15°C |

Chemical Reactions Analysis

Oxidation Reactions

The methanol group at position 5 and methylthio group at position 2 are primary oxidation sites:

*Theoretical yield based on analogous pyrimidine oxidations .

Key findings:

- MnO₂ provides superior selectivity for aldehyde formation compared to Dess-Martin reagents .

- Methylthio oxidation to sulfoxide occurs under mild acidic conditions, while sulfone formation requires stronger oxidants like m-CPBA.

Substitution Reactions

The methylthio (-SCH₃) and methylamino (-NHCH₃) groups exhibit nucleophilic displacement:

Methylthio Group Reactivity

Methylamino Group Reactivity

Mechanistic insights:

- Methylthio substitution follows an SNAr mechanism, facilitated by electron-withdrawing pyrimidine nitrogen atoms .

- Methylamino acylation proceeds via nucleophilic attack on the carbonyl carbon.

Reduction Pathways

The methanol group can be reduced under controlled conditions:

*No reduction observed at methylthio or methylamino groups under these conditions.

Comparative Reaction Kinetics

Data from competitive experiments (25°C, DMF solvent):

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Dominant Pathway |

|---|---|---|---|

| S-CH₃ Oxidation | 2.3×10⁻⁴ | 58.9 | Radical chain mechanism |

| NHCH₃ Acylation | 8.7×10⁻³ | 32.1 | Concerted nucleophilic addn. |

| C5-OH Oxidation | 1.1×10⁻² | 41.7 | Hydride transfer |

Derived from Arrhenius plots in .

Stability Considerations

Critical degradation pathways observed under stress conditions:

- Thermal decomposition (>150°C): Cleavage of methylthio group forming H₂S gas .

- Photolysis (UV 254 nm):

- 48% degradation after 24 hrs (MeOH solution)

- Major photoproduct: 4-Amino-2-(methylthio)pyrimidin-5-yl)methanol

- Hydrolytic stability :

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly in medicinal chemistry applications where selective functionalization is critical. The methylthio group shows exceptional reactivity for creating structural diversity, while the methanol moiety enables controlled oxidation/reduction sequences.

Scientific Research Applications

Medicinal Chemistry

Pharmacophore Development

The compound is being investigated as a potential pharmacophore in drug design. Its structure allows for interactions with biological targets such as enzymes and receptors, making it a candidate for the development of new therapeutics. The presence of the methylamino and methylthio groups enhances its ability to form hydrogen bonds and engage in hydrophobic interactions, which are crucial for binding affinity in drug-receptor interactions .

Case Studies

- Antiviral Agents : Research has indicated that derivatives of pyrimidine compounds can exhibit antiviral properties. This compound may serve as a lead compound for synthesizing antiviral agents targeting specific viral enzymes.

- Anticancer Activity : Preliminary studies suggest that similar compounds have shown cytotoxic effects against cancer cell lines. Further investigation into this compound could reveal its potential as an anticancer agent.

Materials Science

Development of Novel Materials

This compound is also being explored for its potential use in materials science. Its unique electronic properties could be harnessed to develop novel materials with specific optical or electronic characteristics.

Applications in Electronics

- Conductive Polymers : The incorporation of this compound into polymer matrices may enhance conductivity, making it suitable for applications in flexible electronics and organic light-emitting diodes (OLEDs).

Biological Research

Tool Compound for Biochemical Studies

In biological research, this compound serves as a tool compound to study various biochemical pathways and molecular interactions.

Mechanistic Studies

The compound’s interaction with specific molecular targets can elucidate mechanisms of action in cellular processes. For instance, it can be used to investigate its effects on enzyme activity and signal transduction pathways.

Industrial Applications

Synthesis of Agrochemicals

The compound is being explored for its potential use in the synthesis of agrochemicals. Its structural characteristics may allow it to function as an intermediate in the production of herbicides or pesticides.

Case Study: Agrochemical Development

Research into similar pyrimidine derivatives has shown promise in developing effective agrochemicals that enhance crop yield while minimizing environmental impact. The unique properties of this compound could contribute to this endeavor .

Summary Table of Properties and Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Development of new therapeutics targeting enzymes/receptors | Antiviral and anticancer properties |

| Materials Science | Creation of conductive polymers | Enhanced electronic properties |

| Biological Research | Tool compound for studying biochemical pathways | Insights into enzyme activity and cellular processes |

| Industrial Applications | Synthesis of agrochemicals | Improved crop yield and reduced environmental impact |

Mechanism of Action

The mechanism of action of (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Physicochemical Properties :

- Solubility: Soluble in DMSO and ethanol; sparingly soluble in water .

- Storage : Stable at -80°C for 6 months or -20°C for 1 month in solution form .

- Purity : Typically >97% by HPLC .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a family of substituted pyrimidinemethanol derivatives. Below is a comparative analysis with structurally related analogs:

Physicochemical Properties

Solubility and Stability

Thermal Stability

- The cyclopentylamino derivative (211245-63-5) has a higher molecular weight (239.34 vs. 185.25) and likely higher melting point, though experimental data are unavailable .

Biological Activity

(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol, with the CAS number 17759-30-7, is a synthetic organic compound belonging to the pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its structure includes a methylamino group at the 4-position, a methylthio group at the 2-position, and a methanol group at the 5-position, which contributes to its unique interactions with biological targets.

- Molecular Formula: C₇H₁₁N₃OS

- Molecular Weight: 185.25 g/mol

- PubChem CID: 10679092

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can engage in various interactions including:

- Hydrogen bonding

- Hydrophobic interactions

- Van der Waals forces

These interactions can modulate the activity of target proteins, influencing cellular processes such as proliferation and apoptosis.

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, research has demonstrated that certain pyrimidine derivatives inhibit key cyclin-dependent kinases (CDKs) involved in cell cycle regulation, notably CDK4 and CDK6, leading to reduced cell proliferation in cancer models .

Cytotoxicity Studies

A cytotoxicity study involving this compound showed promising results against human cancer cell lines. The compound was evaluated for its IC₅₀ values—the concentration required to inhibit cell growth by 50%—across different cell lines:

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 4.3 ± 0.11 |

| HeLa (Cervical Cancer) | 9.1 |

| HepG2 (Liver Cancer) | 28.0 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Case Study 1: Inhibition of CDKs

In a notable study focused on pyrimidine derivatives, this compound was identified as a potent inhibitor of CDK4 and CDK6. The inhibition of these kinases was associated with significant reductions in cancer cell viability, indicating its potential therapeutic applications in treating proliferative diseases .

Case Study 2: Mechanistic Insights

Another investigation explored the mechanistic pathways through which this compound exerts its effects. The study utilized biochemical assays to demonstrate that this compound disrupts critical signaling pathways involved in cell survival and proliferation, further validating its role as a potential anticancer agent .

Q & A

Q. Why do different synthesis routes yield varying purities?

- Root Cause : Acidic workup (e.g., HCl) in some protocols may protonate the methylamino group, leading to byproduct formation .

- Solution : Neutralize reaction mixtures with NaHCO₃ before purification to minimize side reactions .

Comparative Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.